molecular formula C16H11N5O2S B2559784 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-08-9

6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2559784
CAS No.: 68469-08-9
M. Wt: 337.36
InChI Key: BTLPURAXHIPBRF-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a phenyl group attached to a triazolothiadiazine core

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anticonvulsant activity , suggesting that this compound may interact with targets involved in neuronal signaling.

Biochemical Pathways

Given its potential anticonvulsant activity , it may influence pathways related to neuronal signaling and excitability

Result of Action

Based on its potential anticonvulsant activity , it may modulate neuronal signaling, leading to a reduction in seizure activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it could be developed into therapeutic agents for treating various diseases. Its interaction with biological targets can be explored for drug discovery.

Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical processes.

Comparison with Similar Compounds

  • Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.

  • Nitrophenyl derivatives: Compounds containing nitrophenyl groups can exhibit similar properties and reactivity.

Uniqueness: 6-(3-Nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLPURAXHIPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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